molecular formula C14H17NO2 B1391742 1-(4-Methylbenzoyl)azepan-2-one CAS No. 5515-08-2

1-(4-Methylbenzoyl)azepan-2-one

Cat. No.: B1391742
CAS No.: 5515-08-2
M. Wt: 231.29 g/mol
InChI Key: LJYRKZNNJAVORV-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)azepan-2-one is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol It is a seven-membered heterocyclic compound containing an azepane ring substituted with a 4-methylbenzoyl group

Preparation Methods

The synthesis of 1-(4-Methylbenzoyl)azepan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzoyl chloride with azepan-2-one in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Methylbenzoyl)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the existing substituent.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(4-Methylbenzoyl)azepan-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzoyl)azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

1-(4-Methylbenzoyl)azepan-2-one can be compared with other similar compounds, such as:

    1-Benzoylazepan-2-one: Lacks the methyl group on the benzoyl ring, which may affect its binding affinity and reactivity.

    1-(4-Chlorobenzoyl)azepan-2-one: Contains a chlorine substituent instead of a methyl group, potentially altering its chemical and biological properties.

    1-(4-Methoxybenzoyl)azepan-2-one: Features a methoxy group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-methylbenzoyl)azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-11-6-8-12(9-7-11)14(17)15-10-4-2-3-5-13(15)16/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYRKZNNJAVORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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